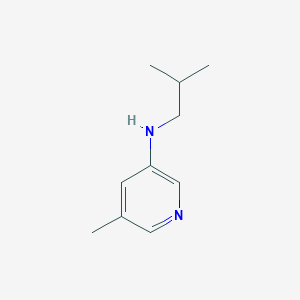

5-Methyl-N-(2-methylpropyl)pyridin-3-amine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are integral to contemporary chemical research, largely due to their prevalence in biologically active compounds and functional materials. researchgate.netrsc.org In medicinal chemistry, the pyridine scaffold is a "privileged structure," found in a wide array of FDA-approved drugs. stmjournals.in These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. rsc.orgbiorxiv.org The nitrogen atom in the pyridine ring can improve the pharmacokinetic properties of drug candidates, such as water solubility. researchgate.net

Beyond pharmaceuticals, pyridine derivatives are crucial as ligands in organometallic chemistry and catalysis, and as components in the synthesis of agrochemicals and dyes. researchgate.netchemicalbook.com The continuous exploration of novel pyridine derivatives is driven by the quest for new therapeutic agents and advanced materials. rsc.org

Structural Classification and Contextualization of 5-Methyl-N-(2-methylpropyl)pyridin-3-amine within Aromatic Amine Scaffolds

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. chemimpex.com They are classified based on the nature of these groups and the number of substituents on the nitrogen atom.

Structural Classification:

Aromatic vs. Aliphatic: this compound is an aromatic amine because the nitrogen atom is bonded to a pyridine ring, which is an aromatic system. chemicalbook.com Specifically, it is an aryl amine, where the nitrogen is directly attached to the aromatic ring. chemimpex.com

Primary, Secondary, or Tertiary: The compound is a secondary amine . This classification is determined by the two carbon-nitrogen bonds and one nitrogen-hydrogen bond on the amine group. rsc.org One bond is to the C3 position of the pyridine ring, and the other is to the isobutyl group.

The structure of this compound combines a substituted pyridine core (5-methylpyridine) with an N-alkyl group (isobutyl). The methyl group at the 5-position and the isobutyl group on the amino nitrogen influence the molecule's steric and electronic properties, which in turn affect its reactivity and potential biological interactions. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring. uni.lu

Table 1: Structural Classification of this compound

| Feature | Classification | Rationale |

|---|---|---|

| Amine Type | Aromatic Amine (Aryl Amine) | The amine nitrogen is directly bonded to the aromatic pyridine ring. chemicalbook.comchemimpex.com |

| Substitution | Secondary (2°) Amine | The nitrogen atom is bonded to two carbon atoms (one on the pyridine ring and one on the isobutyl group) and one hydrogen atom. rsc.org |

| Core Scaffold | Pyridine | The molecule is built upon a central pyridine heterocyclic ring. nih.gov |

| Substituents | 5-Methyl, N-(2-methylpropyl) | A methyl group is at position 5 of the pyridine ring, and an isobutyl group is attached to the exocyclic amine nitrogen. |

Overview of Academic Research Trajectories Pertaining to Substituted Pyridyl Amines

Research into substituted pyridyl amines is a vibrant area of organic and medicinal chemistry. The focus is often on synthesizing novel derivatives and evaluating their potential applications, particularly in drug discovery. rsc.org

One major research trajectory involves the development of efficient synthetic methods for N-alkylation of aminopyridines. Direct alkylation can sometimes be challenging, leading researchers to explore various strategies. For instance, reductive amination, which involves reacting an aminopyridine with an aldehyde or ketone in the presence of a reducing agent, is a common approach. nih.govresearchgate.net A study on the N-monoalkylation of 2- and 3-aminopyridines utilized a carboxylic acid and sodium borohydride (B1222165) to successfully introduce alkyl groups under mild conditions. researchgate.net Such methods are crucial for creating libraries of N-substituted aminopyridines for biological screening.

Another significant research avenue is the use of substituted aminopyridines as building blocks for more complex heterocyclic systems. For example, N-substituted-3-amino-4-halopyridines are valuable intermediates for synthesizing imidazo[4,5-c]pyridines, a class of compounds with known biological activities. nih.gov The substituents on the pyridine ring and the amine nitrogen are systematically varied to modulate the properties of the final products.

Furthermore, derivatives of 3-aminopyridine (B143674), the parent compound of the substance , are investigated for a wide range of therapeutic applications. chemimpex.com Research has shown that modifying the 3-aminopyridine scaffold can lead to potent inhibitors of various enzymes and modulators of receptors. rsc.org The methyl group at the 5-position, as seen in 3-amino-5-methylpyridine (B1272045), is often incorporated to enhance the specificity and efficacy of drug candidates. chemimpex.com

Table 2: Research Focus on Substituted Pyridyl Amines

| Research Area | Description | Key Findings/Methods |

|---|---|---|

| Synthetic Methodology | Development of efficient routes to N-alkylated aminopyridines. | Reductive amination using aldehydes/ketones and reducing agents like NaBH(OAc)₃ or NaBH₄ with carboxylic acids. nih.govresearchgate.net |

| Intermediate Synthesis | Use of substituted aminopyridines as precursors for complex heterocycles. | N-substituted-3-amino-4-halopyridines serve as key intermediates for imidazopyridines. nih.gov |

| Medicinal Chemistry | Exploration of biological activities of novel aminopyridine derivatives. | Aminopyridine derivatives show potential as antibacterial, antifungal, and antitumor agents. stmjournals.inrsc.org |

| Materials Science | Incorporation of pyridyl amines into functional materials and polymers. | Used in the synthesis of polymers and coatings with specific properties. chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

5-methyl-N-(2-methylpropyl)pyridin-3-amine |

InChI |

InChI=1S/C10H16N2/c1-8(2)5-12-10-4-9(3)6-11-7-10/h4,6-8,12H,5H2,1-3H3 |

InChI Key |

IODARLGBZDNFQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)NCC(C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl N 2 Methylpropyl Pyridin 3 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. The predicted chemical shifts (δ) for 5-Methyl-N-(2-methylpropyl)pyridin-3-amine are based on the analysis of similar substituted pyridines and N-alkyl amines. rsc.orgchemicalbook.com

Pyridine (B92270) Ring Protons: The protons on the pyridine ring are in distinct electronic environments. The proton at the C2 position is expected to appear most downfield due to the deshielding effect of the adjacent nitrogen atom. The H4 and H6 protons will have chemical shifts influenced by both the ring nitrogen and the substituents.

5-Methyl Group Protons: The methyl group attached to the pyridine ring at C5 will appear as a sharp singlet, typically in the range of 2.1-2.5 ppm. chemicalbook.com

N-H Proton: The proton on the secondary amine can appear over a broad range and its signal may be broadened due to quadrupole effects and chemical exchange. Its coupling to the adjacent CH₂ group may not always be observed, particularly in protic solvents or if the sample contains impurities. docbrown.info

N-(2-methylpropyl) Group Protons: The isobutyl group presents a characteristic set of signals. The methylene (B1212753) (CH₂) protons adjacent to the nitrogen are deshielded and expected to appear as a doublet. The methine (CH) proton will be a multiplet, split by both the methylene and the two methyl groups. The six equivalent protons of the two terminal methyl groups will appear as a doublet, typically the most upfield signal in the spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H2 (Pyridine) | ~8.0 - 8.2 | s (singlet) or d (doublet) | Deshielded by adjacent ring nitrogen. |

| H4 (Pyridine) | ~7.0 - 7.3 | s (singlet) or d (doublet) | Influenced by N-alkylamino and methyl groups. |

| H6 (Pyridine) | ~7.8 - 8.0 | s (singlet) or d (doublet) | Ortho to ring nitrogen. |

| 5-CH₃ (Pyridine) | ~2.2 - 2.4 | s (singlet) | Typical aromatic methyl group. chemicalbook.com |

| N-H | Variable (e.g., 3.5 - 5.0) | br s (broad singlet) | Shift is concentration and solvent dependent. docbrown.info |

| N-CH₂ | ~2.9 - 3.2 | d (doublet) | Coupled to N-H and adjacent CH. |

| CH(CH₃)₂ | ~1.8 - 2.1 | m (multiplet) | Coupled to N-CH₂ and terminal CH₃ groups. |

| CH(CH₃)₂ | ~0.9 - 1.1 | d (doublet) | Represents six equivalent protons. |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org

Pyridine Ring Carbons: The carbons of the pyridine ring will appear in the aromatic region (typically 110-160 ppm). The C3 carbon, bonded to the nitrogen of the amino group, and the C5 carbon, bonded to the methyl group, will be significantly influenced by these substituents. Carbons C2 and C6, being adjacent to the ring nitrogen, are expected at the downfield end of the aromatic region. rsc.orgrsc.org

5-Methyl Group Carbon: The methyl carbon will appear in the aliphatic region, typically around 15-20 ppm.

N-(2-methylpropyl) Group Carbons: The chemical shifts for the isobutyl group carbons are characteristic. The CH₂ carbon bonded to the nitrogen will be the most downfield of this group, followed by the CH carbon, and finally the terminal CH₃ carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 (Pyridine) | ~145 - 150 | Adjacent to ring nitrogen. rsc.org |

| C3 (Pyridine) | ~135 - 140 | Attached to the N-alkylamino group. |

| C4 (Pyridine) | ~125 - 130 | Aromatic CH. |

| C5 (Pyridine) | ~130 - 135 | Attached to the methyl group. |

| C6 (Pyridine) | ~140 - 145 | Adjacent to ring nitrogen. rsc.org |

| 5-CH₃ (Pyridine) | ~17 - 20 | Aliphatic methyl carbon. |

| N-CH₂ | ~50 - 55 | Attached to nitrogen. |

| CH(CH₃)₂ | ~28 - 32 | Aliphatic methine carbon. |

| CH(CH₃)₂ | ~20 - 23 | Represents two equivalent methyl carbons. |

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR into a final, confirmed structure. sdsu.edu

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu

A cross-peak would be expected between the N-CH₂ protons and the adjacent CH proton of the isobutyl group.

The CH proton would show correlations to both the N-CH₂ protons and the six protons of the terminal methyl groups.

Correlations among the pyridine ring protons (H2, H4, H6) would confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com

The signal for the H2 proton would correlate with the C2 carbon signal.

The protons of the 5-CH₃ group would correlate with the 5-CH₃ carbon.

Each proton signal from the isobutyl group (N-CH₂, CH, and CH₃) would correlate with its corresponding carbon signal, confirming their assignments from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different parts of the molecule. sdsu.edu

Key Connectivity 1: The protons of the 5-CH₃ group should show correlations to the C4, C5, and C6 carbons of the pyridine ring, definitively placing the methyl group.

Key Connectivity 2: The N-CH₂ protons of the isobutyl group should show a correlation to the C3 carbon of the pyridine ring, confirming the point of attachment of the side chain.

Key Connectivity 3: The H2 proton should show correlations to C3, C4, and C6, while the H4 proton should correlate to C2, C3, C5, and C6, helping to solidify the assignments of the pyridine ring carbons.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the molecular vibrations of a compound. These techniques are complementary and provide a detailed fingerprint of the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The predicted band assignments for this compound are based on data from analogous compounds like 2-amino-5-methylpyridine. researchgate.netresearchgate.net

N-H Stretching: A moderate to weak absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine N-H bond. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and isobutyl groups will be observed as strong bands in the 2850-3000 cm⁻¹ region. nih.gov

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring result in several bands in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net

N-H Bending: The in-plane bending (scissoring) vibration of the secondary amine N-H group is expected around 1500-1580 cm⁻¹. researchgate.net

C-H Bending: Methyl and methylene bending vibrations appear in the 1350-1470 cm⁻¹ range. nih.gov

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen (Ar-N) bond is typically found in the 1250-1350 cm⁻¹ region. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| ν(N-H) stretch | 3300 - 3500 | Moderate - Weak |

| ν(C-H) aromatic | 3000 - 3100 | Moderate |

| ν(C-H) aliphatic | 2850 - 3000 | Strong |

| ν(C=C), ν(C=N) ring stretch | 1400 - 1650 | Strong - Moderate |

| δ(N-H) bend | 1500 - 1580 | Moderate |

| δ(C-H) aliphatic bend | 1350 - 1470 | Moderate |

| ν(C-N) stretch | 1250 - 1350 | Strong - Moderate |

| γ(C-H) out-of-plane bend | 700 - 900 | Strong |

FT-Raman spectroscopy involves scattering of laser light and provides complementary information to FT-IR. Vibrations that cause a change in polarizability are Raman active. Symmetrical vibrations and bonds involving non-polar character often produce strong Raman signals. nih.gov

Pyridine Ring Modes: The symmetric "ring breathing" vibration, where the entire ring expands and contracts, typically gives a very strong and sharp band in the Raman spectrum, often near 1000 cm⁻¹. Other ring stretching modes are also prominent. nih.gov

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum, usually as strong bands in the 2800-3100 cm⁻¹ region.

Methyl Group Vibrations: The symmetric C-H bending of the methyl group is often a distinct feature in the Raman spectrum. nih.gov

N-H and C-N Vibrations: While the N-H stretch is often weak in Raman, the C-N stretching vibration can be observed. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| ν(C-H) aromatic/aliphatic | 2800 - 3100 | Strong |

| Pyridine ring stretch | 1550 - 1650 | Strong |

| δ(C-H) aliphatic bend | 1350 - 1470 | Moderate |

| Pyridine ring breathing | 980 - 1050 | Very Strong |

| ν(C-N) stretch | 1250 - 1350 | Moderate |

Electronic Absorption and Luminescence Spectroscopy of Pyridine Amine Chromophores

The pyridine amine moiety constitutes a significant chromophore whose electronic absorption and emission properties are influenced by substitution patterns and the surrounding environment. The optical absorption spectrum of the parent pyridine molecule in hexane (B92381) shows bands at 195, 251, and 270 nm, which are assigned to π → π, π → π, and n → π* transitions, respectively. wikipedia.org Aminopyridine derivatives, in particular, are known for their fluorescent properties, making them useful as fluorescent probes. nih.govsciforum.net

The electronic transitions are sensitive to the nature of substituents on the pyridine ring and the amino group. Studies on various multi-substituted aminopyridines demonstrate that their absorption and emission maxima can be tuned. For instance, research on 2-aminopyridine (B139424) derivatives has shown that these compounds can act as fluorescent scaffolds. nih.gov The photophysical characteristics, including absorption maxima (λA), excitation maxima (λex), emission maxima (λem), and quantum yields (Φ), have been documented for several analogues. nih.gov The solvent environment also plays a crucial role; increasing solvent polarity can lead to shifts in the emission wavelengths, a phenomenon known as solvatochromism. sciforum.netresearchgate.net

The table below presents photophysical data for selected aminopyridine analogues, illustrating the range of observed absorption and emission characteristics.

Table 1: Photophysical Data of Selected Aminopyridine Analogues in Solution

| Compound Name | Absorption Max (λA, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.30 | Ethanol |

| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.32 | Ethanol |

| Diethyl 2-(decylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 485 | 0.27 | Ethanol |

Data sourced from a study on substituted aminopyridines. nih.gov

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystal structure data for this compound is not available in the reviewed literature, analysis of closely related pyridine and aminopyridine analogues offers valuable structural insights. researchgate.netnih.govmdpi.com

Pyridine itself crystallizes in an orthorhombic system with the space group Pna21. wikipedia.org The introduction of substituents, such as amino and alkyl groups, influences the crystal packing and molecular conformation. For example, studies on N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives show how different substituents and their positions affect the planarity and intermolecular interactions, such as π–π stacking and hydrogen bonding. nih.gov In one case, the introduction of fluorine atoms alters the molecular arrangement from planar sheets to longitudinal, tubular structures. nih.gov

The crystal structures of various pyridylpyrazole and pyrimidine (B1678525) derivatives have also been determined, revealing details about bond lengths, bond angles, and the planarity of the heterocyclic rings. mdpi.comnih.govnih.gov In many of these structures, intermolecular hydrogen bonds play a critical role in stabilizing the crystal lattice. researchgate.netresearchgate.net

The following table summarizes crystallographic data for several pyridine analogues, highlighting the diversity in crystal systems and unit cell parameters.

Table 2: Crystallographic Data for Selected Pyridine Analogues

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|

| Pyridine | Orthorhombic | Pna21 | a=1752 pm, b=897 pm, c=1135 pm | wikipedia.org |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Monoclinic | P21/n | a=9.006(3) Å, b=11.391(3) Å, c=10.279(3) Å, β=101.99(3)° | nih.gov |

| 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | Monoclinic | I2/a | a=19.462(4) Å, b=5.000(1) Å, c=22.396(5) Å, β=109.11(2)° | nih.gov |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | Monoclinic | P21/c | a=11.472(3) Å, b=11.134(3) Å, c=8.274(2) Å, β=91.46(2)° | nih.govresearchgate.net |

Correlation of Experimental Spectroscopic Data with Theoretically Derived Parameters

The integration of experimental spectroscopic data with theoretical calculations, particularly Density Functional Theory (DFT), provides a powerful approach for the detailed structural and electronic characterization of molecules. nih.govresearchgate.net This combination allows for the assignment of spectral features and a deeper understanding of molecular properties. researchgate.netresearchgate.net

For pyridine derivatives, DFT calculations are frequently used to optimize molecular geometries, which can then be compared with experimental structures obtained from XRD. nih.govnih.gov Furthermore, theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). researchgate.netresearchgate.net Theoretical vibrational frequencies are often scaled to achieve better agreement with experimental values. researchgate.net

Time-dependent DFT (TD-DFT) is particularly effective for calculating electronic absorption spectra. researchgate.netyoutube.com Studies on various pyridine-containing systems have shown a strong correlation between TD-DFT-calculated electronic transitions and experimentally observed UV-Vis spectra. researchgate.netacs.org This allows for the assignment of specific absorption bands to electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govacs.org For instance, in a study of palladium(II) complexes with pyridine-type ligands, TD-DFT was used to calculate the electronic spectra and correlate the transitions with the molecular orbitals of the complexes. researchgate.net Similarly, research on novel pyridine derivatives has utilized DFT to optimize molecular structures and correlate findings with biological activity. researchgate.net This synergy between theory and experiment is crucial for a comprehensive understanding of the structure-property relationships in pyridine amine systems. nih.gov

Computational Analysis of this compound Remains a Niche Area of Research

Computational chemistry provides valuable insights into the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting molecular geometry, electronic properties, and reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's stability and its potential for chemical reactions.

For related aminopyridine compounds, researchers have employed various computational approaches. For instance, studies on molecules like 2-Amino-5-Methyl Pyridine have utilized DFT methods with basis sets such as 6-311++G(d,p) to analyze their optimized structures and electronic properties. researchgate.net Similarly, investigations into other substituted pyridines have involved quantum chemical calculations to determine their HOMO-LUMO energy gaps, which are indicative of their kinetic stability and chemical reactivity. researchgate.netmdpi.com A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity. mdpi.com

The characteristics of the HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The distribution and energy of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Although specific computational data for this compound is absent, the established methodologies used for similar pyridine derivatives provide a clear framework for any future theoretical investigations. Such a study would involve geometry optimization to find the most stable conformation of the molecule, followed by electronic structure calculations to determine properties like the HOMO and LUMO energies. This information would be invaluable for predicting its reactivity, stability, and potential applications. Without dedicated computational studies on this compound, a detailed analysis of its theoretical and computational chemistry remains an open area for future research.

Computational Chemistry and Theoretical Investigations of 5 Methyl N 2 Methylpropyl Pyridin 3 Amine

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP surface represent different potential values; typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 5-Methyl-N-(2-methylpropyl)pyridin-3-amine, the MEP surface would likely show a region of high electron density (red) around the nitrogen atom of the pyridine (B92270) ring and the amine group, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and potentially the methyl and isobutyl groups would exhibit positive electrostatic potential (blue), making them susceptible to nucleophilic interactions. The analysis of MEP surfaces for similar pyridine derivatives has shown that the distribution of electron density can significantly influence their biological efficacy and toxicity.

| Region on MEP Surface | Color Code | Predicted Reactivity | Potential Interacting Species |

| Pyridine Nitrogen | Red | Electrophilic Attack | Protons, Metal Cations |

| Amine Nitrogen | Red | Electrophilic Attack | Protons, Lewis Acids |

| Amine Hydrogen | Blue | Nucleophilic Attack | Lone Pairs, Anions |

| Aromatic Hydrogens | Blue | Nucleophilic Attack | Anions |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hyperconjugation within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. uni-muenchen.dewisc.eduwisc.edu This analysis provides quantitative insights into the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Significance |

| Lone Pair of Pyridine N | σ* of adjacent C-C bonds | Hyperconjugation | Moderate |

| Lone Pair of Amine N | π* of Pyridine Ring | Intramolecular Charge Transfer | Significant |

| σ (C-H) of Methyl Group | π* of Pyridine Ring | Hyperconjugation | Moderate |

| σ (C-H) of Isobutyl Group | π* of Pyridine Ring | Hyperconjugation | Moderate |

Theoretical Prediction of Reactivity Indices and Potential Active Sites (e.g., Fukui Functions)

For this compound, the Fukui functions would be calculated to pinpoint the specific atoms most susceptible to attack. It is anticipated that the nitrogen atom of the pyridine ring and certain carbon atoms in the ring would be identified as potential sites for electrophilic attack. The nitrogen and hydrogen atoms of the amino group would likely be highlighted as sites for nucleophilic interactions. These theoretical predictions are invaluable for understanding the molecule's chemical behavior and for designing new synthetic pathways.

| Reactivity Index | Predicted Active Site | Type of Attack |

| Fukui Function (f+) | Pyridine N, Amine N | Electrophilic |

| Fukui Function (f-) | Amine H, Aromatic C-H | Nucleophilic |

| Fukui Function (f0) | Aromatic Ring Carbons | Radical |

Topological Studies of Electron Density and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis and 2D-Fingerprint Plots)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. mdpi.comnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Accompanying 2D-fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. mdpi.com

For a crystalline sample of this compound, Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions, such as hydrogen bonds (N-H···N), C-H···π interactions, and van der Waals forces. The red spots on the d_norm surface would indicate the locations of close contacts, which are crucial for the stability of the crystal lattice. The 2D-fingerprint plot would quantify the percentage contribution of each type of interaction, providing a comprehensive understanding of the crystal packing. This information is vital in materials science and drug design, as intermolecular interactions influence properties like solubility and melting point.

| Type of Intermolecular Contact | Expected Contribution to Crystal Packing | Visual Cue on d_norm Surface |

| H···H | High | Large, diffuse regions |

| C···H / H···C | Significant | Sharper spots |

| N···H / H···N | Significant (Hydrogen Bonding) | Distinct red spots |

Conformational Analysis through Potential Energy Surface Scans

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more dihedral angles and calculating the corresponding energy. This allows for the identification of low-energy conformers (local minima) and the energy barriers between them (transition states).

For this compound, a PES scan would be performed by rotating the dihedral angles associated with the bond between the pyridine ring and the amine nitrogen, as well as the bonds within the isobutyl group. This analysis would reveal the most stable conformations of the molecule and the energy required for conformational changes. researchgate.net Understanding the conformational preferences is essential as it can significantly impact the molecule's biological activity and its interaction with other molecules. The results would typically be presented as a 2D or 3D plot of energy versus the scanned dihedral angles.

| Dihedral Angle(s) Scanned | Purpose of Scan | Expected Outcome |

| C(ring)-C(ring)-N-C(isobutyl) | To determine the orientation of the substituent relative to the ring. | Identification of stable rotamers and rotational energy barriers. |

| C(ring)-N-C(isobutyl)-C(isobutyl) | To explore the conformations of the isobutyl group. | Identification of the lowest energy arrangement of the alkyl chain. |

Chemical Reactivity and Derivatization Strategies for 5 Methyl N 2 Methylpropyl Pyridin 3 Amine

Reactions at the Secondary Amine Group: Acylation, Alkylation, and Arylation

The secondary amine at the 3-position is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents through acylation, alkylation, and arylation.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amide. For instance, reacting 5-Methyl-N-(2-methylpropyl)pyridin-3-amine with acetic anhydride can produce N-(5-methyl-3-(N-(2-methylpropyl)acetamido))pyridine. This transformation is often used as a protecting group strategy or to synthesize derivatives with specific biological activities. A related precursor, 5-bromo-2-methylpyridin-3-amine, is readily acylated with acetic anhydride as part of a multi-step synthesis, demonstrating the feasibility of this reaction on the aminopyridine core. mdpi.com

Alkylation: Direct alkylation of the secondary amine with alkyl halides is a common method for synthesizing tertiary amines. wikipedia.orgmsu.edu However, this reaction can be challenging to control, often leading to a mixture of mono-alkylated products and over-alkylation to form quaternary ammonium salts. msu.edumasterorganicchemistry.com The nucleophilicity of the resulting tertiary amine product is often comparable to or greater than the starting secondary amine, leading to competition for the alkylating agent. msu.edumasterorganicchemistry.com To achieve selective mono-alkylation, modern methods may employ reductive amination or use specific catalysts and conditions that favor the desired product.

Arylation: The introduction of an aryl group at the secondary amine position is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. acs.orgmdpi.com This powerful reaction allows for the formation of a carbon-nitrogen bond between the aminopyridine and an aryl halide (or triflate) using a palladium catalyst with a suitable phosphine (B1218219) ligand. acs.orgmdpi.com This method is highly versatile and tolerates a wide range of functional groups on the aryl partner.

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

| Acylation | Acetic Anhydride | Amide | Base catalyst (e.g., pyridine), room temp. |

| Alkylation | Methyl Iodide | Tertiary Amine | Base (e.g., K2CO3), polar solvent (e.g., DMF) |

| Arylation | Phenyl Bromide | Triarylamine | Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, base (e.g., NaOtBu) |

Synthesis of Novel Pyridine (B92270) Derivatives with the this compound Scaffold

The dual reactivity of the this compound scaffold allows for the systematic synthesis of a diverse library of novel pyridine derivatives. enpress-publisher.com By combining the reactions described above, complex molecules can be constructed. For example, a synthetic pathway could begin with a Suzuki cross-coupling reaction on a halogenated version of the scaffold to introduce a new aryl or heteroaryl group at the C2, C4, or C6 position. mdpi.com Subsequently, the secondary amine at the C3 position can be acylated or further alkylated to add another layer of molecular diversity. This strategic functionalization is a common approach in medicinal chemistry to explore the structure-activity relationships of new compounds. nih.govresearchgate.net

The synthesis of novel pyridine derivatives often involves palladium-catalyzed reactions. For instance, a study on 5-bromo-2-methylpyridin-3-amine demonstrated a one-pot Suzuki coupling to produce a series of new pyridine derivatives in moderate to good yields. mdpi.com This highlights the utility of the aminopyridine scaffold in generating complex structures.

| Starting Material | Reaction 1 | Intermediate | Reaction 2 | Final Product Example |

| 2-Bromo-5-methyl-N-(2-methylpropyl)pyridin-3-amine | Suzuki Coupling (4-methoxyphenylboronic acid) | 2-(4-Methoxyphenyl)-5-methyl-N-(2-methylpropyl)pyridin-3-amine | Acylation (Acetyl Chloride) | N-(2-(4-methoxyphenyl)-5-methylpyridin-3-yl)-N-(2-methylpropyl)acetamide |

| This compound | Bromination (NBS) | 4-Bromo-5-methyl-N-(2-methylpropyl)pyridin-3-amine | Buchwald-Hartwig Amination (Aniline) | N⁴,N⁵-dimethyl-N³-(2-methylpropyl)pyridine-3,4-diamine |

Investigation of Reaction Mechanisms and Pathways in Derivatization Processes

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution: The mechanism involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The regioselectivity is determined by the stability of the intermediate arenium ion. For this specific molecule, substitution at C-4 is highly favored because the positive charge in the intermediate can be delocalized onto the strongly donating amino group without disrupting the aromatic sextet in a way that places a positive charge directly on the ring nitrogen.

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like the Suzuki coupling involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine ring, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. nih.gov

Computational studies, such as Density Functional Theory (DFT), are increasingly used to investigate these reaction pathways in detail. For related pyridine derivatives, DFT studies have been employed to analyze frontier molecular orbitals, reactivity indices, and molecular electrostatic potential to better understand the reaction mechanisms and predict reactivity. mdpi.com

Role of this compound as a Versatile Synthetic Intermediate

This compound serves as a highly versatile synthetic intermediate due to its distinct and readily accessible reactive sites. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. nih.govresearchgate.netnih.gov

The ability to selectively functionalize either the secondary amine or the pyridine ring allows chemists to use this compound as a central building block. It can be elaborated into more complex structures through sequential reactions, making it a valuable starting point for the synthesis of targeted molecules in drug discovery and materials science. enpress-publisher.com The strategic placement of the methyl and amino groups influences the electronic properties and steric environment of the molecule, providing a tunable platform for developing new chemical entities.

Advanced Methodologies and Future Research Directions in Pyridine Amine Chemistry

Development of Novel, Sustainable Synthetic Routes for Complex Pyridine (B92270) Architectures

The synthesis of substituted pyridines is a mature field, yet the demand for more efficient, sustainable, and atom-economical methods persists. Traditional methods like the Hantzsch synthesis, while foundational, often require harsh conditions and produce significant waste. Modern synthetic strategies are increasingly focused on green chemistry principles, including multicomponent reactions (MCRs), transition-metal-catalyzed cross-couplings, and C-H functionalization.

For a molecule like 5-Methyl-N-(2-methylpropyl)pyridin-3-amine, a retrosynthetic analysis would likely disconnect at the N-alkyl bond and the pyridine core. The core, 5-methylpyridin-3-amine, is a known compound that can be synthesized through various routes, including the reduction of 3-nitro-5-methylpyridine. nih.gov The subsequent N-alkylation with an isobutyl group (2-methylpropyl) would traditionally be achieved using an alkyl halide, such as isobutyl bromide, in the presence of a base. However, modern approaches aim to improve upon this.

Sustainable Synthetic Approaches:

Multicomponent Reactions (MCRs): One-pot MCRs are highly desirable for building complex pyridine rings from simple, readily available starting materials. nih.govrsc.org These reactions often proceed with high atom economy and can be catalyzed by environmentally benign catalysts, sometimes even under solvent-free conditions. alfachemic.com While a direct MCR for this compound is not reported, the principles of MCRs could be applied to construct similarly substituted pyridine rings.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination and related palladium-catalyzed reactions have revolutionized the formation of C-N bonds. researchgate.netnih.gov These methods could be employed to couple an amine with a suitably functionalized pyridine ring. For instance, 3-bromo-5-methylpyridine (B130446) could be coupled with 2-methylpropylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates. researchgate.net

Reductive Amination: A sustainable alternative to direct alkylation with alkyl halides is reductive amination. This would involve reacting 5-methylpyridin-3-amine with isobutyraldehyde (B47883) in the presence of a reducing agent to form the desired secondary amine. This method avoids the use of potentially hazardous alkylating agents.

C-H Functionalization: Direct C-H functionalization is an emerging and highly attractive strategy that avoids the need for pre-functionalized starting materials. acs.org While challenging on the electron-deficient pyridine ring, methods are being developed that could, in the future, allow for the direct introduction of the methyl or amino groups onto a pre-formed pyridine core in a more efficient manner.

Interactive Table: Comparison of Synthetic Routes for Substituted Pyridines

| Method | Starting Materials (General) | Catalyst/Reagents | Advantages | Disadvantages |

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia (B1221849) | Acid or base | Well-established, good for dihydropyridines | Harsh conditions, requires subsequent oxidation |

| Multicomponent Reactions | Aldehydes, ketones, nitriles, etc. | Various (e.g., Lewis acids, organocatalysts) | High atom economy, operational simplicity | Scope can be limited, optimization required |

| C-N Cross-Coupling | Aryl/heteroaryl halide, amine | Palladium, Copper | High functional group tolerance, broad scope | Cost of catalyst, potential for metal contamination |

| Reductive Amination | Amine, aldehyde/ketone | Reducing agent (e.g., NaBH3CN) | Milder conditions, avoids alkyl halides | May require control of over-alkylation |

Advanced Computational Modeling Techniques for Predicting Chemical Behavior and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. researchgate.netnih.govresearchgate.net These methods allow for the in-silico investigation of various molecular characteristics, saving significant time and resources in the laboratory.

For our target molecule, DFT calculations could be used to predict:

Molecular Geometry: The optimized 3D structure, including bond lengths, bond angles, and dihedral angles. This would reveal the spatial arrangement of the methyl and N-(2-methylpropyl) groups relative to the pyridine ring.

Electronic Properties: The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for predicting sites of electrophilic and nucleophilic attack. For instance, the MEP would likely show the highest negative potential on the pyridine nitrogen, confirming its basicity, and would also indicate the relative reactivity of the ring carbons.

Spectroscopic Properties: Prediction of NMR chemical shifts (¹H and ¹³C), and vibrational frequencies (IR and Raman). nih.govresearchgate.net These predictions can be invaluable in interpreting experimental spectra and confirming the structure of a newly synthesized compound.

Reaction Mechanisms: DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org This allows for a deeper understanding of reaction mechanisms and can guide the optimization of reaction conditions. For example, the mechanism of N-alkylation could be studied to understand the role of the solvent and base.

Interactive Table: Predicted Properties of Pyridine Derivatives via DFT

| Property | Computational Method | Information Gained | Relevance to this compound |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles | Understanding steric hindrance and conformational preferences. |

| HOMO/LUMO Energies | DFT | Electronic excitation properties, reactivity indices | Predicting reactivity towards electrophiles and nucleophiles. |

| MEP Surface | DFT | Electron-rich and electron-poor regions | Identifying sites for protonation, hydrogen bonding, and electrophilic attack. |

| NMR Chemical Shifts | GIAO-DFT | Prediction of ¹H and ¹³C NMR spectra | Aiding in structural elucidation and confirmation. |

Integration of High-Resolution Spectroscopic and Quantum Chemical Methods for Comprehensive Characterization

The unambiguous characterization of a novel compound like this compound relies on the synergistic use of high-resolution spectroscopic techniques and quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR are fundamental for structural elucidation. For our target molecule, ¹H NMR would show distinct signals for the aromatic protons, the methyl group protons, and the protons of the isobutyl group, with characteristic splitting patterns due to spin-spin coupling. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be essential to definitively assign all proton and carbon signals and establish the connectivity of the molecule. nih.gov The predicted NMR shifts from DFT calculations can be compared with experimental data to provide a high degree of confidence in the structural assignment. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. acs.org Fragmentation patterns observed in tandem MS (MS/MS) experiments can give further structural information, which can also be rationalized and predicted using computational methods.

Vibrational Spectroscopy (IR and Raman): FT-IR and Raman spectroscopy provide information about the functional groups present in the molecule. Characteristic vibrational modes for the N-H bond, C-H bonds (aromatic and aliphatic), C=C and C=N bonds of the pyridine ring, and C-N bonds would be observed. The combination of experimental IR and Raman spectra with DFT-calculated vibrational frequencies allows for a detailed assignment of the vibrational modes. nih.govnih.govacs.org

The integration of these techniques provides a powerful toolkit for the comprehensive characterization of complex pyridine amines, leaving little room for structural ambiguity.

Exploration of Structure-Reactivity Relationships in Substituted Pyridine Amines

The chemical reactivity of a pyridine amine is intricately linked to its structure, specifically the nature and position of the substituents on the pyridine ring. rsc.orgacs.orgrsc.org In this compound, the methyl group, the amino group, and the N-alkyl substituent all influence the electronic properties and steric environment of the molecule.

Electronic Effects: The methyl group at the 5-position is an electron-donating group (EDG) through an inductive effect, which slightly increases the electron density of the pyridine ring. The amino group at the 3-position is a strong electron-donating group through resonance. The combined effect of these two groups will influence the basicity of the pyridine nitrogen and the exocyclic amine, as well as the susceptibility of the ring to electrophilic substitution. Compared to unsubstituted pyridine, which is generally unreactive towards electrophilic aromatic substitution, the presence of the amino and methyl groups would activate the ring, directing incoming electrophiles to the ortho and para positions relative to the amino group (positions 2, 4, and 6). uoanbar.edu.iqpearson.com

Steric Effects: The isobutyl group on the exocyclic nitrogen introduces steric bulk. This will influence the accessibility of the exocyclic amine's lone pair for reactions and may also affect the molecule's ability to act as a ligand in coordination chemistry. Similarly, the methyl group at the 5-position can exert steric influence on the adjacent positions.

Basicity: The basicity of the two nitrogen atoms is a key property. The pyridine nitrogen is generally less basic than aliphatic amines. numberanalytics.com The electron-donating methyl group would slightly increase its basicity, while the resonance effect of the amino group would have a more complex influence. The exocyclic secondary amine's basicity will be similar to other dialkylamines but will be modulated by the electronic influence of the pyridine ring. Computational methods can be used to predict the pKa values for both nitrogen atoms, providing insight into which site is more likely to be protonated under acidic conditions. acs.org

Understanding these structure-reactivity relationships is crucial for designing pyridine amines with specific properties for various applications.

Emerging Academic Applications in Materials Science and Catalyst Design

Substituted pyridine amines are increasingly being explored for their potential in advanced applications, moving beyond their traditional roles as pharmaceutical and agrochemical intermediates.

Materials Science: Pyridine-containing molecules are of interest in the design of liquid crystals due to their dipolar nature. researchgate.net While there are no specific reports on this compound as a chiral dopant, structurally related chiral pyridine derivatives could potentially be used to induce helical twisting in nematic liquid crystal phases. The specific stereochemistry and molecular shape are critical for such applications.

Catalyst Design: The ability of the pyridine nitrogen and the exocyclic amine to coordinate to metal centers makes substituted pyridine amines attractive candidates for ligand design in catalysis. alfachemic.comnih.gov They can act as bidentate ligands, forming stable complexes with a variety of transition metals. wikipedia.org The electronic and steric properties of the ligand, which can be tuned by changing the substituents on the pyridine ring and the amine, can have a profound impact on the activity and selectivity of the metal catalyst. acs.orgacs.org For example, chiral pyridine-based ligands are extensively used in asymmetric catalysis to produce enantiomerically pure compounds. rsc.org A chiral version of this compound, if synthesized, could be explored as a ligand in asymmetric hydrogenation or C-C bond-forming reactions.

The continued exploration of pyridine amines in these emerging areas is expected to lead to the development of novel materials and more efficient catalytic systems.

Q & A

Basic: What are the optimal synthetic routes for 5-Methyl-N-(2-methylpropyl)pyridin-3-amine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:

- Step 1: Reacting 5-methylpyridin-3-amine with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMSO or DMF at 35–60°C for 24–48 hours .

- Step 2: Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect unreacted starting materials .

- Step 3: Purification via column chromatography (gradient elution with 0–100% ethyl acetate in hexane) to isolate the product .

- Critical Parameters: Temperature control (±2°C) prevents side reactions (e.g., over-alkylation), while inert atmospheres (N₂/Ar) minimize oxidation .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion at m/z 193.24) .

- Thin-Layer Chromatography (TLC): Monitor reaction progress with Rf values compared to standards .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed during characterization?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian or ADF software) .

- Isotopic Labeling: Use deuterated solvents to identify solvent peaks and confirm sample purity .

- Crystallography: If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation (e.g., SHELX refinement protocols) .

Advanced: What strategies are employed to study the structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 2-methylpropyl with cyclopropyl or fluorinated groups) to assess steric/electronic effects on receptor binding .

- In Vitro Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinities .

- Computational Docking: Use Schrödinger Suite or AutoDock to predict interactions with active sites (e.g., π–π stacking with aromatic residues) .

Basic: What are the critical parameters for ensuring purity during synthesis?

Methodological Answer:

- Solvent Choice: Use anhydrous DMF/DMSO to avoid hydrolysis of intermediates .

- Purification: Employ gradient column chromatography or preparative HPLC (C18 column, methanol/water mobile phase) to remove byproducts .

- Purity Assessment: Validate via HPLC (≥95% purity threshold) or GC-MS to detect volatile impurities .

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

- Steric Effects: Bulky groups (e.g., 2-methylpropyl) reduce reaction rates in SN2 pathways due to hindered nucleophilic attack. This is quantified via kinetic studies using UV-Vis monitoring .

- Electronic Effects: Electron-donating groups (e.g., methyl on pyridine) increase nucleophilicity at the amine, enhancing alkylation efficiency. Hammett constants (σ) predict substituent contributions .

Basic: What are the documented physicochemical properties, and how are they determined?

Methodological Answer:

- Melting Point: Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 104–107°C for analogs) .

- Solubility: Measured in DMSO/water mixtures using nephelometry; logP values calculated via HPLC retention times .

- Stability: Assessed under accelerated conditions (40°C/75% RH for 4 weeks) with LC-MS to detect degradation .

Advanced: How can computational tools predict biological interactions or metabolic pathways?

Methodological Answer:

- ADMET Prediction: Use SwissADME or pkCSM to estimate absorption, CYP450 metabolism, and toxicity .

- Metabolic Pathway Mapping: Employ MetaPrint2D to identify likely Phase I/II modification sites (e.g., N-demethylation or glucuronidation) .

- Binding Free Energy Calculations: MM-PBSA/GBSA methods in AMBER or GROMACS quantify target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.